2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
The compound seems to be a complex organic molecule that contains several functional groups including a pyrrole ring, a triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings are likely to contribute to the compound’s aromaticity, while the sulfanyl and acetamide groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of triazole derivatives, including compounds structurally similar to 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide, has been explored due to their wide range of pharmaceutical activities. These activities include antimicrobial, antifungal, and anti-tubercular effects. The synthesis process often involves the condensation of triazole-thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate, and the structures are confirmed through various spectroscopic methods such as H1NMR, MASS Spectra, and IR Spectra (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Biological Activities
Research on pyrolin derivatives of triazole compounds, including those structurally related to the subject compound, has shown significant anti-exudative properties. These derivatives are synthesized through various chemical reactions and their physical, chemical characteristics, and biological activities are thoroughly evaluated. Notably, some derivatives have shown to exceed the anti-exudative activity of reference drugs in experimental models, suggesting potential as effective therapeutic agents (Chalenko et al., 2019).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of related compounds, such as the regioselective synthesis of formylpyrido[2,1-b]benzoxazoles, provide insights into the chemical behavior and potential applications of this compound. These studies often involve the reaction of specific functional groups under various conditions to yield novel compounds with potential utility in pharmaceutical applications (Li et al., 2009).
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-19-10-9-17(23)14-18(19)24-21(29)15-31-22-26-25-20(13-16-7-3-2-4-8-16)28(22)27-11-5-6-12-27/h2-12,14H,13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHDRSPCTIBGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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